N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine
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Overview
Description
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a carbamoylornithine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-aminophenylsulfonyl chloride, followed by the reaction with carbamoylornithine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of N2-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in the formation of halogenated derivatives.
Scientific Research Applications
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its use in treating leprosy and other bacterial infections.
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: Studied for its potential anti-inflammatory properties.
Uniqueness
N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~5~-carbamoylornithine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and therapeutic development.
Properties
Molecular Formula |
C14H20N4O6S |
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Molecular Weight |
372.40 g/mol |
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-5-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C14H20N4O6S/c1-9(19)17-10-4-6-11(7-5-10)25(23,24)18-12(13(20)21)3-2-8-16-14(15)22/h4-7,12,18H,2-3,8H2,1H3,(H,17,19)(H,20,21)(H3,15,16,22) |
InChI Key |
WXUKMNAJZOAXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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